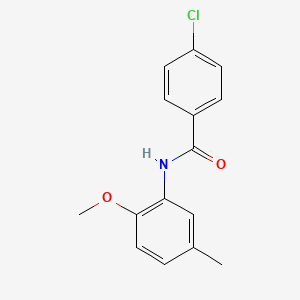

4-chloro-N-(2-methoxy-5-methylphenyl)benzamide

Description

4-Chloro-N-(2-methoxy-5-methylphenyl)benzamide is a benzamide derivative characterized by a chlorine substituent at the para position of the benzoyl group and a 2-methoxy-5-methylphenyl moiety attached via an amide bond.

Properties

CAS No. |

196866-16-7 |

|---|---|

Molecular Formula |

C15H14ClNO2 |

Molecular Weight |

275.73 g/mol |

IUPAC Name |

4-chloro-N-(2-methoxy-5-methylphenyl)benzamide |

InChI |

InChI=1S/C15H14ClNO2/c1-10-3-8-14(19-2)13(9-10)17-15(18)11-4-6-12(16)7-5-11/h3-9H,1-2H3,(H,17,18) |

InChI Key |

LVRISPVTNFQSBD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-methoxy-5-methylphenyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-methoxy-5-methylaniline. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing benzamide carbonyl group activates the aromatic ring for SNAr at the 4-chloro position. Key findings include:

Table 1: Substituent Effects on SNAr Reactivity

-

Mechanistic Insight : The chloro group undergoes displacement via a two-step process involving Meisenheimer complex formation, as demonstrated in kinetic studies with piperazine derivatives .

Methoxy Group Demethylation

The 2-methoxy group can be converted to a hydroxyl group under strongly basic conditions:

Benzamide Hydrolysis

Acidic or basic hydrolysis cleaves the amide bond:

-

Conditions : 6M HCl (reflux, 12 h) or 2M NaOH (EtOH, 80°C, 8 h) .

-

Products : 4-Chlorobenzoic acid and 2-methoxy-5-methylaniline (isolated via recrystallization) .

Methoxy Group Oxidation

Nitro Group Reduction (Analog Studies)

While the parent compound lacks a nitro group, related benzamides show:

Coupling Reactions

The benzamide scaffold participates in sulfonamide formation:

-

Protocol : React with chlorosulfonic acid (0°C, 1 h) followed by amine coupling (RT, 24 h) .

-

Example : Synthesis of 5-chloro-N-(4-sulfamoylbenzyl) derivatives with yields up to 98% .

Thermal and Catalytic Stability

Scientific Research Applications

4-chloro-N-(2-methoxy-5-methylphenyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-methoxy-5-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of specific kinases or proteases, thereby modulating cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

The following sections compare the target compound with analogs in terms of synthesis, physical properties, and biological or chemical activities.

Key Observations :

- The target compound’s methoxy and methyl groups likely enhance solubility in organic solvents compared to sulfamoyl or nitro-substituted analogs .

- Synthesis often employs coupling agents (e.g., DCC) or condensation reactions, depending on substituent reactivity .

Physicochemical Properties

Substituents significantly impact melting points, fluorescence, and stability:

Key Observations :

- Methoxy groups (e.g., in ) enhance fluorescence quantum yield, suggesting the target compound may exhibit similar optical properties if conjugated .

- Chlorine and sulfamoyl groups increase melting points due to intermolecular interactions (e.g., hydrogen bonding) .

2.3.1. Antimicrobial Activity

Salicylamides in , such as 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide, inhibit sulfate-reducing bacteria (e.g., Desulfovibrio piger) with IC₅₀ values <1 µM.

2.3.3. Pharmacological Potential

Compounds like 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide () are designed for anti-inflammatory or cardioprotective applications. The target compound’s methyl group may enhance membrane permeability, a desirable trait in drug design .

Biological Activity

4-Chloro-N-(2-methoxy-5-methylphenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies, data tables, and comparisons with similar compounds.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 292.74 g/mol

- IUPAC Name : this compound

The presence of a chlorine atom and methoxy group in its structure suggests potential interactions with biological targets, influencing its pharmacological properties.

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which could block their activity and alter metabolic pathways.

- Signal Transduction Modulation : It may interfere with signal transduction processes, affecting cellular responses to external stimuli.

- Protein Binding : The structural features allow for interactions with proteins, potentially altering their functions and downstream signaling pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

- In Vitro Studies : The compound was tested against various cancer cell lines, showing significant cytotoxic effects. The IC values for some cell lines were reported as low as 10–30 µM, indicating promising anticancer activity .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit enzymes involved in inflammatory pathways, which may lead to therapeutic applications in treating inflammatory diseases.

Case Studies

- Study on Enzyme Inhibition :

- Anticancer Activity Evaluation :

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption : The compound is expected to be well absorbed when administered orally.

- Metabolism : It undergoes hepatic metabolism, similar to other benzamide derivatives.

- Excretion : Primarily excreted via renal pathways.

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 3-Bromo-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide | Notable enzyme inhibition | |

| 4-Amino-2-chloro-N-(2-methoxy-5-methylphenyl)benzamide | Anti-inflammatory properties | |

| 5-Chloro-N-(2-phenylethyl)benzamide | Antimicrobial and anticancer properties |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-N-(2-methoxy-5-methylphenyl)benzamide, and how can reaction conditions be optimized for high yield and purity?

- Methodology : The compound can be synthesized via condensation of 4-chlorobenzoyl chloride with 2-methoxy-5-methylaniline under inert conditions (e.g., nitrogen atmosphere) in a solvent like chloroform. Key steps include refluxing for 2.5 hours, followed by sequential washing with HCl and NaHCO₃ to remove unreacted starting materials and byproducts. Crystallization from methanol yields high-purity crystals (87% yield) .

- Optimization : Adjusting molar ratios, solvent polarity, and temperature during reflux can improve yield. Monitoring reaction progress via TLC or HPLC ensures minimal side products.

Q. How can spectroscopic and crystallographic techniques be employed to confirm the structural identity of this compound?

- Spectroscopy :

- IR : Identify characteristic peaks such as amide C=O stretch (~1650–1680 cm⁻¹) and aromatic C-Cl stretch (~700 cm⁻¹).

- ¹H-NMR : Assign aromatic protons (δ 6.8–7.8 ppm), methoxy protons (δ ~3.8 ppm), and methyl groups (δ ~2.3 ppm) .

Q. What solvent systems and pH conditions maximize the fluorescence intensity of this benzamide derivative for analytical applications?

- Methodology : Fluorescence intensity is pH-dependent due to protonation/deprotonation of functional groups. For analogous benzamides, optimal fluorescence occurs at pH 5 and 25°C, with λex = 340 nm and λem = 380 nm. Solvent polarity (e.g., THF/water mixtures) and temperature stability (tested over 24 hours) should be systematically evaluated .

- Validation : Calculate limits of detection (LOD: ~0.27 mg/L) and quantification (LOQ: ~0.90 mg/L) using calibration curves.

Advanced Research Questions

Q. How can computational modeling and experimental data resolve discrepancies in predicted vs. observed reactivity of this compound in nucleophilic substitution reactions?

- Approach :

Perform DFT calculations to predict reaction pathways (e.g., Cl substitution sites).

Synthesize derivatives using controlled conditions (e.g., NaI/acetone for SN2 reactions) and compare yields.

Analyze intermediates via LC-MS or in situ IR to identify competing mechanisms (e.g., steric hindrance from the methoxy group) .

- Conflict Resolution : If simulations suggest higher reactivity than observed experimentally, re-evaluate solvation effects or transition-state barriers in the computational model.

Q. What biochemical assays are suitable for evaluating its potential as a dual-target inhibitor (e.g., dopamine D2 and serotonin 5-HT3 receptors)?

- Experimental Design :

- Binding Affinity : Use radioligand displacement assays (e.g., [³H]spiperone for D2 receptors) to measure IC₅₀ values.

- Functional Antagonism : Employ cell-based assays (e.g., Ca²⁺ flux in HEK293 cells expressing 5-HT3 receptors) to confirm receptor blockade .

- Data Interpretation : Cross-validate results with molecular docking studies to correlate binding modes with activity.

Q. How can crystallographic data inform the design of derivatives with enhanced thermal stability or solubility?

- Strategy :

- Analyze crystal packing (e.g., weak Cl⋯O interactions) to identify substituents that disrupt or enhance intermolecular forces.

- Introduce polar groups (e.g., sulfonamides) at positions not involved in dimer formation to improve aqueous solubility .

- Validation : Measure melting points (DSC) and solubility profiles (HPLC) of derivatives to correlate structural modifications with physicochemical properties.

Methodological Notes

- Synthetic Challenges : Avoid over-reliance on harsh chlorinating agents (e.g., SOCl₂) for benzamide formation, as they may degrade sensitive substituents. Use milder coupling reagents like DCC/HOBt for acid-amine condensation .

- Data Reproducibility : Document reaction conditions rigorously (e.g., inert atmosphere, stirring rates) to ensure reproducibility, especially for air/moisture-sensitive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.